molecular formula C28H22N2O2 B11549751 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11549751
M. Wt: 418.5 g/mol
InChI Key: DPJXPYRLXGWTRM-UHFFFAOYSA-N
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Description

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a methylidene linkage, and a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-(3-methylphenyl)-1,3-benzoxazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe or imaging agent due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine stands out due to its specific substitution pattern and structural configuration. The presence of the benzyloxy group and the methylidene linkage contributes to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C28H22N2O2/c1-20-6-5-9-23(16-20)28-30-26-17-24(12-15-27(26)32-28)29-18-21-10-13-25(14-11-21)31-19-22-7-3-2-4-8-22/h2-18H,19H2,1H3

InChI Key

DPJXPYRLXGWTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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